N'-[1-Amino-2-(2-chlorophenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester
Overview
Description
“N’-[1-Amino-2-(2-chlorophenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C13H18ClN3O2 . It is a versatile material used in diverse scientific research. Its unique properties make it applicable in fields such as drug discovery, catalysis, and materials science.
Molecular Structure Analysis
The molecular structure of this compound is defined by its IUPAC name and InChI code . The IUPAC name is “tert-butyl (2Z)-2-[1-amino-2-(4-chlorophenoxy)ethylidene]hydrazinecarboxylate” and the InChI code is "1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-16-11(15)8-19-10-6-4-9(14)5-7-10/h4-8,16H,15H2,1-3H3,(H,17,18)" .Scientific Research Applications
Synthesis and Structural Studies
- The compound has been involved in the synthesis of complex molecules such as N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine, showcasing its utility in forming intricate chemical structures with potential pharmaceutical applications (Zou Xia, 2001).
Synthesis of Novel Derivatives
- It has been used in synthesizing N-oxalyl derivatives, indicating its role in creating new compounds with larvicidal activities. This demonstrates its potential in contributing to agricultural and pest control research (Chunhui Mao et al., 2004).
Development of Heterocycles
- Its derivatives have been used in the preparation of heterocyclic compounds, like hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-dione, highlighting its significance in the synthesis of new heterocycles with potential applications in medicinal chemistry (Aleš Obreza & U. Urleb, 2003).
Antimicrobial Research
- The synthesis of new quinazolines from its derivatives has shown potential antimicrobial applications, demonstrating its relevance in the development of new antimicrobial agents (N. Desai et al., 2007).
Amino Acid Research
- It has been used in the efficient formation of 4-N-substituted 2,4-dihydro-3H-1,2,4-triazolin-3-ones from primary amines, indicating its role in amino acid research and the synthesis of novel compounds (N. Shao et al., 2006).
properties
IUPAC Name |
tert-butyl N-[(Z)-[1-amino-2-(2-chlorophenyl)ethylidene]amino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-13(2,3)19-12(18)17-16-11(15)8-9-6-4-5-7-10(9)14/h4-7H,8H2,1-3H3,(H2,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGNBHSWVFBWIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C(CC1=CC=CC=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C(/CC1=CC=CC=C1Cl)\N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-Amino-2-(2-chlorophenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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